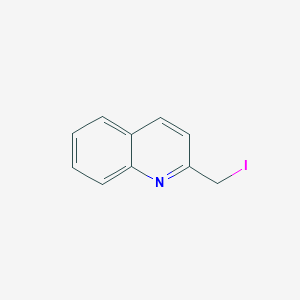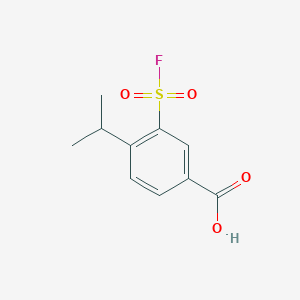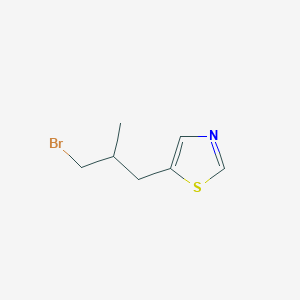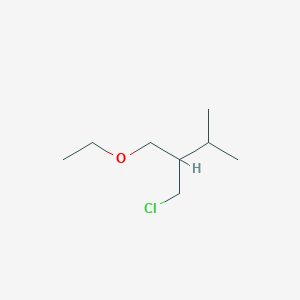
2-(Chloromethyl)-1-ethoxy-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-ethoxy-3-methylbutane is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxy-3-methylbutane typically involves the chloromethylation of 1-ethoxy-3-methylbutane. This can be achieved through the reaction of 1-ethoxy-3-methylbutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-ethoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as 2-(azidomethyl)-1-ethoxy-3-methylbutane.
Oxidation: Formation of 2-(formylmethyl)-1-ethoxy-3-methylbutane.
Reduction: Formation of 2-(methyl)-1-ethoxy-3-methylbutane.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-ethoxy-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Industrial Chemistry: Employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-ethoxy-3-methylbutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1-methoxy-3-methylbutane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-ethoxy-3-ethylbutane: Similar structure but with an ethyl group instead of a methyl group.
2-(Bromomethyl)-1-ethoxy-3-methylbutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1-ethoxy-3-methylbutane is unique due to the combination of its functional groups, which confer specific reactivity patterns and make it suitable for a wide range of chemical transformations. The presence of the ethoxy group enhances its solubility and stability compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-chloro-2-(ethoxymethyl)-3-methylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-10-6-8(5-9)7(2)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
PECNHZHHUZMPNG-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


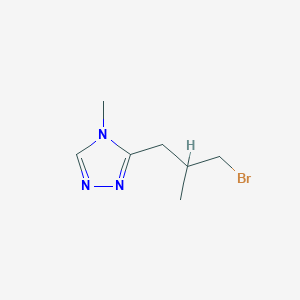
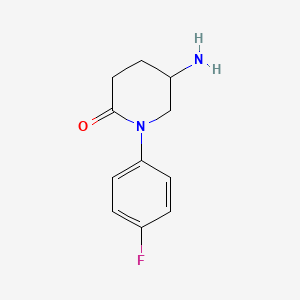
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
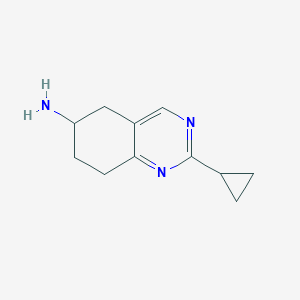
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
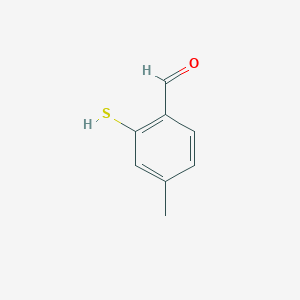

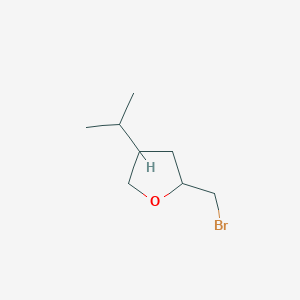
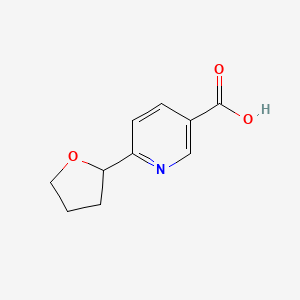
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
